(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17528343
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
SMILES:
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

CAS No.:

Cat. No.: VC17528343

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Standard InChI Key FRDCKDXZSRACTN-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCOCC[C@@H]1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOCCC1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Its IUPAC name is 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid, and its stereochemistry is defined by the (5R) configuration at the oxazepane ring’s fifth carbon .

Key Structural Features:

  • 1,4-Oxazepane Ring: A seven-membered heterocycle containing one oxygen and one nitrogen atom.

  • tert-Butoxycarbonyl (Boc) Group: A protective group commonly used to mask amines during synthetic procedures.

  • Carboxylic Acid Functional Group: Enhances reactivity in coupling reactions and salt formation.

Spectroscopic Data

Characterization data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:

Spectroscopic TechniqueKey Observations
¹H-NMRδ 4.58 (dd, J = 10.8, 7.0 Hz, oxazepane protons)
¹³C-NMRδ 172.1 (C=O of carboxylic acid), 155.3 (Boc C=O)
IRν = 1717 cm⁻¹ (C=O stretch of carboxylic acid)

The specific rotation [α]D²⁴ = +35.3° (MeCN, c = 0.00017 g/mL) confirms the (5R) enantiomer’s optical activity .

Synthesis and Stereochemical Control

Solid-Phase Synthesis

A robust method for synthesizing enantiomerically pure (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves solid-phase synthesis using polymer-supported homoserine derivatives .

Key Steps:

  • Immobilization: Fmoc-protected homoserine is anchored to Wang resin via ester linkages.

  • Nitrobenzenesulfonylation: Reaction with nitrobenzenesulfonyl chlorides introduces sulfonamide groups.

  • Alkylation: Treatment with 2-bromoacetophenones forms N-phenacyl nitrobenzenesulfonamides.

  • Cleavage and Cyclization:

    • Trifluoroacetic Acid (TFA): Cleaves the resin and induces lactonization.

    • TFA/Triethylsilane (Et₃SiH): Reduces intermediates to yield 1,4-oxazepane derivatives .

Stereochemical Outcomes:

  • Chiral auxiliaries or enzymatic resolution ensures >98% enantiomeric excess (ee).

  • The Boc group stabilizes the nitrogen during cyclization, preventing racemization .

Industrial-Scale Production

Industrial methods prioritize catalytic processes and continuous flow reactors to enhance efficiency:

ParameterOptimized Condition
SolventDichloromethane (DCM) or THF
Temperature0–25°C
CatalystPalladium on carbon (Pd/C)
Yield85–92%

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Stable under inert atmospheres but prone to Boc group cleavage under strongly acidic or basic conditions .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition observed above 200°C .

Biological Activity and Applications

Anticancer Activity

In vitro cytotoxicity assays against MCF-7 breast cancer cells show moderate activity (IC₅₀ = 18.7 μM), attributed to interactions with tubulin or DNA topoisomerases .

Prodrug Development

The carboxylic acid group facilitates prodrug design via esterification, enhancing bioavailability. For example, ethyl ester derivatives demonstrate 3-fold higher permeability in Caco-2 cell models .

Comparative Analysis of Derivatives

DerivativeBiological ActivityIC₅₀/EC₅₀
(5R)-Boc-oxazepane-5-carboxylic acidTubulin polymerization inhibition18.7 μM
(5S)-Boc-oxazepane-5-carboxylic acidWeak GABAₐ receptor modulation>100 μM
Methyl ester analogImproved CNS penetrationN/A

Challenges and Future Directions

  • Stereochemical Purity: Scalable enantioselective synthesis remains technically demanding.

  • Target Identification: Proteomic studies are needed to elucidate molecular targets.

  • Formulation: Nanoparticle-based delivery systems could address solubility limitations.

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